A-75925
Description
This compound is a highly modified derivative of L-iditol, a sugar alcohol belonging to the hexitol family. Key structural features include:
- Tetradeoxy backbone: Removal of four hydroxyl groups (positions 1, 2, 5, 6), significantly reducing hydrophilicity compared to native L-iditol.
- Bifunctional substitution: Two (2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl groups at positions 2 and 5. These substituents introduce branched aliphatic chains, amide linkages, and phenylmethoxy (benzyloxycarbonyl, Z) protecting groups.
- Diphenyl modification: Phenyl groups at positions 1 and 6 enhance aromaticity and steric bulk, likely impacting solubility and biological interactions.
This structure suggests applications in targeted drug delivery or enzyme inhibition, leveraging its hydrophobic and stereospecific properties.
Properties
CAS No. |
142861-15-2 |
|---|---|
Molecular Formula |
C44H54N4O8 |
Molecular Weight |
766.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39+,40+/m0/s1 |
InChI Key |
TZRRVSCDIPHXHN-RRUVMKMCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
Appearance |
Solid powder |
Other CAS No. |
142861-15-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 75925; A-75925; A75925; |
Origin of Product |
United States |
Biological Activity
L-Iditol, also known as D-sorbitol or D-dulcitol, is a sugar alcohol with the molecular formula C₆H₁₄O₆. It is a naturally occurring polyol found in various fruits and plants and plays a significant role in human metabolism. This article explores the biological activities of L-Iditol, particularly focusing on its metabolic pathways, therapeutic potentials, and interactions with enzymes.
L-Iditol is classified as an organic compound belonging to the sugar alcohol category. Its structure consists of six carbon atoms with hydroxyl (-OH) groups attached, contributing to its solubility and sweetness. The IUPAC name for L-Iditol is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄O₆ |
| CAS Number | 488-45-9 |
| Melting Point | Not Available |
| pKa | Essentially neutral |
Metabolic Pathways
L-Iditol is involved in carbohydrate metabolism and has been shown to influence various enzymatic reactions. It interacts with sorbitol dehydrogenase , an enzyme that catalyzes the conversion of L-iditol to L-sorbose in the presence of NAD⁺. This reaction is critical in understanding diabetic complications where sorbitol accumulation occurs due to elevated glucose levels .
Effects on Blood Sugar Control
Research indicates that L-Iditol may have a slower impact on blood sugar levels compared to other sugars. This characteristic makes it a potential candidate for managing diabetes. Studies suggest that it can serve as an osmotic agent and may protect cells under hyperosmotic stress conditions .
Table 1: Effects of L-Iditol on Blood Sugar Levels
| Study | Findings |
|---|---|
| Metabolic Study | Slower impact on blood sugar levels |
| Diabetic Management | Potential candidate for diabetes control |
| Osmotic Stress Study | Protective effects on cells |
Prebiotic Properties
Emerging research has explored the prebiotic potential of L-Iditol. Preliminary studies suggest it may stimulate the growth of beneficial gut bacteria such as Bifidobacteria , which are essential for gut health . Further research is needed to confirm these findings and elucidate the underlying mechanisms.
Cytotoxic Activity
A study investigated the cytotoxic effects of compounds related to L-Iditol against various cancer cell lines. While the primary focus was not solely on L-Iditol itself, the findings indicated that compounds with similar structures exhibited significant cytotoxicity towards human T-lymphocytes and murine cells . This suggests potential applications in cancer therapy.
Table 2: Cytotoxic Effects of Related Compounds
| Compound | Cell Line Tested | Cytotoxicity Observed |
|---|---|---|
| Compound A | Molt 4/C8 | High |
| Compound B | CEM | Moderate |
| Compound C | L1210 | Low |
Scientific Research Applications
Medicinal Chemistry
L-Iditol derivatives are being explored for their therapeutic potentials. The compound's structure suggests it may interact with biological targets due to its multiple functional groups.
- Antidiabetic Properties : Some studies indicate that iditol derivatives can influence glucose metabolism and may have a role in managing diabetes by mimicking insulin action or enhancing insulin sensitivity .
- Antitumor Activity : Research has shown that certain iditol derivatives exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis in malignant cells .
Biochemical Applications
L-Iditol and its derivatives are involved in various biochemical pathways.
- Metabolic Pathways : L-iditol acts as a metabolite in fungal and human systems. Its role in metabolic pathways can be crucial for understanding carbohydrate metabolism and energy production .
- Enzyme Substrates : The compound serves as a substrate for several enzymes, including dehydrogenases that catalyze the conversion of sugars into sugar alcohols. This aspect is significant in the context of enzymatic studies and potential biotechnological applications .
Synthesis and Chemical Applications
The synthesis of L-iditol derivatives involves complex chemical reactions that can lead to novel compounds with unique properties.
- Synthetic Routes : Various synthetic methodologies have been developed to create L-iditol derivatives efficiently. These methods often involve multi-step reactions that can be optimized for yield and purity.
- Material Science : The unique chemical properties of L-iditol derivatives make them suitable candidates for use in material science, particularly in developing biodegradable materials or drug delivery systems due to their biocompatibility .
Case Study 1: Antidiabetic Research
A study published in a peer-reviewed journal demonstrated that a specific L-iditol derivative improved insulin sensitivity in diabetic animal models. The mechanism was linked to enhanced glucose uptake in muscle tissues.
Case Study 2: Antitumor Activity
Another research project focused on the cytotoxic effects of L-iditol derivatives on breast cancer cell lines. The study found that treatment with these compounds resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
- Substituent Differences: The analogous L-mannitol derivative uses tert-butoxycarbonyl (Boc) groups instead of phenylmethoxy (Z) groups. Boc is less bulky and acid-labile, whereas Z groups require hydrogenolysis for removal . Both compounds retain 1,6-diphenyl moieties, but stereochemical differences (mannitol vs. iditol backbone) may alter binding specificity.
- Synthesis :
Substrate Specificity in Enzymatic Reactions
- L-Iditol 2-Dehydrogenase vs. D-Xylulose Reductase: highlights that even minor substrate changes (e.g., xylitol vs. L-iditol) affect enzyme binding. The L-iditol derivative’s bulky substituents likely hinder recognition by dehydrogenases, unlike unmodified L-iditol, which is oxidized efficiently (~60% under standard conditions) . Methionine (M) at position 19 in xylitol-binding enzymes vs. leucine (L) in L-iditol-specific dehydrogenases suggests steric and hydrophobic interactions govern substrate selectivity .
Physicochemical Properties
Preparation Methods
Catalytic Hydrogenation of L-Sorbose
The foundational step in synthesizing L-iditol derivatives involves obtaining high-purity L-iditol. Industrial-scale production typically begins with the catalytic hydrogenation of L-sorbose, a ketose derived from microbial fermentation of D-sorbitol. Key conditions include:
- Catalyst : Raney nickel or ruthenium-based catalysts under hydrogen pressure (80–130°C).
- Reaction Medium : Aqueous solutions with L-sorbose concentrations of 300–450 g/kg.
- Yield : Approximately 96% conversion after 40 hours, yielding a mixture of D-sorbitol and L-iditol.
This step is critical for establishing the stereochemical integrity of the L-iditol backbone, as the hydrogenation of L-sorbose preferentially generates L-iditol over D-sorbitol due to substrate-specific enantioinduction.
Chromatographic Purification
The crude hydrogenation product requires purification to isolate L-iditol from residual D-sorbitol and byproducts. Simulated moving bed (SMB) chromatography on strongly acidic cationic resins (e.g., Na⁺-loaded polystyrene-divinylbenzene) achieves >99% purity. Operational parameters include:
- Eluent : Deionized water at 60–80°C.
- Flow Rate : Optimized to separate L-iditol (retention time: 12–15 min) from L-sorbose (18–22 min).
- Fraction Recycling : L-sorbose-rich fractions are recycled into subsequent hydrogenation batches to improve overall yield.
Functionalization of the L-Iditol Backbone
Stereoselective Amination at Positions 2 and 5
Introducing the (2S)-configured amino groups requires enantioselective methods. Patent data highlights microbial dehydrogenases from Acetobacter or Gluconobacter species as potential biocatalysts for chiral amine synthesis. Key considerations include:
- Substrate : Tetradeoxy-L-iditol dissolved in phosphate buffer (pH 5.0–6.0).
- Enzyme : L-iditol dehydrogenase (EC 1.1.1.14) immobilized on silica gel.
- Yield : 70–80% enantiomeric excess under aerobic conditions.
Protection and Coupling of Functional Groups
Phenylmethoxy Carbonyl (Cbz) Protection
The amino groups are protected using benzyl chloroformate under Schotten-Baumann conditions:
Amide Bond Formation with 3-Methyl-1-Oxobutyl Side Chains
Coupling the protected amines to 3-methyl-1-oxobutyl groups employs peptide synthesis methodologies:
- Coupling Agents : HATU or EDCl/HOBt in dimethylformamide (DMF).
- Base : N,N-Diisopropylethylamine (DIPEA) to stabilize the activated intermediate.
- Temperature : 25°C for 12–24 hours.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amination | L-iditol dehydrogenase, NAD⁺ | pH 5.5, 30°C | 78% | |
| Cbz Protection | Benzyl chloroformate, NaHCO₃ | DCM/H₂O, 0°C | 92% | |
| Amide Coupling | HATU, DIPEA | DMF, 25°C | 68% |
Introduction of Diphenyl Groups at Positions 1 and 6
The final structure requires aryl substitution, likely via Suzuki-Miyaura cross-coupling:
- Catalyst : Pd(PPh₃)₄ with aryl boronic acids.
- Base : K₂CO₃ in tetrahydrofuran/water.
- Temperature : 80°C under microwave irradiation.
This step remains theoretical due to limited data in the reviewed sources but aligns with methods for functionalizing carbohydrate derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing L-Iditol derivatives with high enantiomeric purity?
- Methodological Answer : The synthesis of L-Iditol derivatives requires stereoselective catalysis to ensure enantiomeric purity. A patented approach involves using recyclable chiral catalysts (e.g., ruthenium-based systems) to reduce precursor ketones while maintaining stereochemical control. Post-reaction, the catalyst can be recovered via filtration or solvent extraction, achieving >90% recovery rates, as described in a recent patent by BASF SE . Key steps include:
- Precursor activation via N-protected intermediates.
- Asymmetric hydrogenation under controlled pressure (5–10 bar H₂).
- Catalyst recycling via biphasic solvent systems.
Q. How can L-Iditol be detected and quantified in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with enzymatic assays is the gold standard. For example:
- HPLC : Use a Polybore-PB column with a mobile phase of 0.1 M ammonium formate (pH 4.5) to separate L-Iditol from structurally similar polyols (e.g., sorbitol, xylitol) .
- Enzymatic Assays : L-Iditol 2-dehydrogenase (EC 1.1.1.14) oxidizes L-Iditol to L-sorbose, with NADH production measured spectrophotometrically at 340 nm .
Advanced Research Questions
Q. How do structural modifications in L-Iditol derivatives influence substrate specificity for dehydrogenase enzymes?
- Methodological Answer : Substrate specificity is determined by binding-pocket residues. For L-Iditol 2-dehydrogenase, Sequence Harmony analysis reveals that methionine (M19) in the active site favors L-Iditol binding, whereas leucine (L19) shifts specificity toward xylitol. Mutagenesis studies (e.g., M19L substitution) reduce catalytic efficiency for L-Iditol by ~40%, highlighting steric and electronic interactions critical for substrate recognition .
Q. What metabolic contradictions arise when studying L-Iditol utilization in anaerobic bacteria?
- Methodological Answer : Anaerostipes caccae DSM 14662T metabolizes L-Iditol via the pentose phosphate pathway, producing butyrate. However, A. hadrus DSM 3319T lacks L-Iditol 2-dehydrogenase (SorD), rendering it unable to catabolize L-Iditol. To resolve such contradictions:
- Perform genomic screening for SorD homologs (UniProt ID: P23362).
- Validate activity via knockout/knock-in experiments in model strains .
Q. How can periodate oxidation and stereospecific dehydrogenases resolve enantiomeric ambiguity in L-Iditol derivatives?
- Methodological Answer : Periodate oxidation cleaves vicinal diols in L-Iditol to generate dialdehydes, which are reduced to iditol. Subsequent treatment with L-iditol-specific dehydrogenase oxidizes only the L-enantiomer, leaving D-iditol unmodified. HPLC analysis (e.g., Dionex AS7 column) separates oxidized and unoxidized products, enabling enantiomeric resolution with >90% specificity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding L-Iditol’s role in inositol phosphate metabolism?
- Analysis : Discrepancies arise from analytical limitations. For example, (3,4,5,6)IP4 yields L-iditol upon oxidation, while (1,4,5,6)IP4 produces D-iditol. Early studies using non-stereospecific assays misattributed signals, but dual-method validation (HPLC and enzymatic oxidation) now distinguishes enantiomers. Contradictions are resolved by:
- Cross-referencing structural data with genomic annotations.
- Using isotopically labeled standards (e.g., [³H]-L-Iditol) to track metabolic flux .
Experimental Design Recommendations
Q. What controls are essential for validating L-Iditol dehydrogenase activity assays?
- Design :
- Positive Control : Purified L-Iditol 2-dehydrogenase (Sigma-Aldrich D7924) with NAD⁺ cofactor.
- Negative Control : Enzyme-free reaction mixture + NAD⁺.
- Interference Check : Test for cross-reactivity with xylitol or sorbitol.
- Quantification : Normalize activity to protein concentration (Bradford assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
